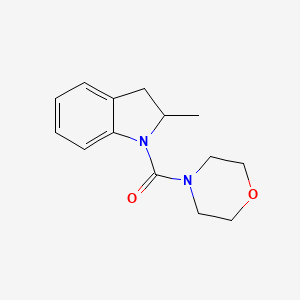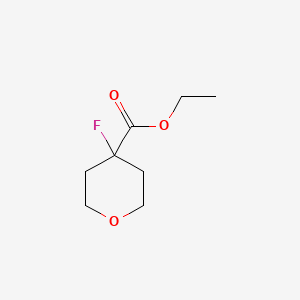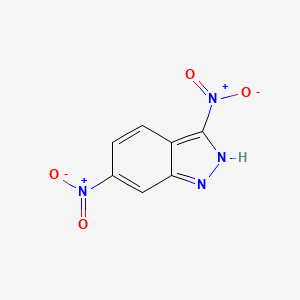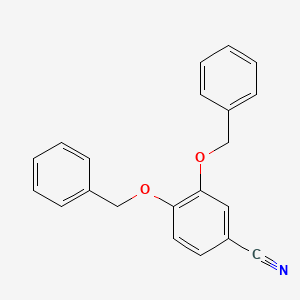![molecular formula C11H18O3 B15122853 Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15122853.png)
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound primarily used as a catalyst, reagent, or intermediate in organic synthesis . It is known for its unique bicyclo[1.1.1]pentane structure, which imparts specific properties that make it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of tert-butanol with cyclopentane carboxylate under suitable reaction conditions . This process can be carried out in both laboratory and industrial settings, with the latter often involving optimized conditions for large-scale production. The reaction conditions usually include the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its unique structural properties.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those requiring specific structural motifs for activity.
Mécanisme D'action
The mechanism by which Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its unique bicyclo[1.1.1]pentane structure provides steric hindrance and electronic effects that influence reactivity. The tert-butoxy group can act as a protecting group or a leaving group, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which impart different reactivity and applications. The uniqueness of this compound lies in its specific tert-butoxy group, which provides distinct steric and electronic properties that can be leveraged in various chemical processes.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxy]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2,3)14-11-5-10(6-11,7-11)8(12)13-4/h5-7H2,1-4H3 |
Clé InChI |
ZFKDATVQTZKSHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(2-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122775.png)
![(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B15122782.png)
![N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15122792.png)
![2-tert-butyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122798.png)
![Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-](/img/structure/B15122821.png)

![1-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15122829.png)
![tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15122834.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B15122848.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122857.png)


